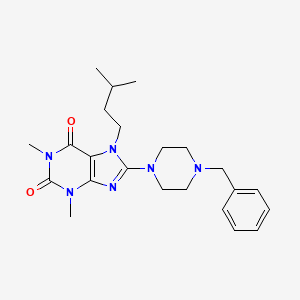

8-(4-benzylpiperazin-1-yl)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

描述

This compound, also designated as NCT-501 (), is a theophylline-based purine derivative featuring a 4-benzylpiperazine moiety at position 8, an isopentyl (3-methylbutyl) chain at position 7, and methyl groups at positions 1 and 2. Synthesized via reductive amination of a purine-8-carbaldehyde intermediate with 4-benzylpiperazine, it exhibits potent inhibition of aldehyde dehydrogenase (ALDH) isoforms, particularly ALDH1A1 (IC₅₀ = 50 nM) (). Its hydrochloride salt (mp 187–189 °C) demonstrates favorable pharmacokinetic properties, making it a candidate for oncology research targeting cancer stem cells .

属性

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O2/c1-17(2)10-11-29-19-20(25(3)23(31)26(4)21(19)30)24-22(29)28-14-12-27(13-15-28)16-18-8-6-5-7-9-18/h5-9,17H,10-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTHIUOSPUZPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-benzylpiperazin-1-yl)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzylpiperazine and isopentyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

化学反应分析

Types of Reactions

8-(4-benzylpiperazin-1-yl)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the purine ring.

Reduction: Used to reduce any oxidized intermediates back to their original state.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

科学研究应用

Anti-inflammatory Activity

Research indicates that derivatives of purine diones exhibit significant anti-inflammatory properties. A study synthesized various purine-dione derivatives and evaluated their anti-inflammatory activities. The findings suggest that modifications in the chemical structure can enhance the efficacy of these compounds against inflammation-related conditions .

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. It is believed that the purine scaffold contributes to its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that modifications to the benzylpiperazine moiety can lead to increased potency against various cancer cell lines .

Neuropharmacological Effects

Some studies have suggested that compounds similar to 8-(4-benzylpiperazin-1-yl)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may exhibit neuroprotective effects. The interaction with neurotransmitter systems indicates potential applications in treating neurodegenerative diseases .

Case Studies

作用机制

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. It may inhibit the activity of certain kinases, leading to the disruption of cancer cell proliferation and survival.

相似化合物的比较

Comparison with Structural Analogues

2.2. Key Trends

- Piperazine Modifications :

- Position 7 Alkyl Chains :

- Position 8 Heterocycles :

2.3. Receptor Binding vs. Enzyme Inhibition

Compounds like N-(arylpiperazinoalkyl)acetamide derivatives () replace the purine core with acetamide linkers, achieving nanomolar affinity for 5-HT6/7 and D2 receptors (Ki = 10–50 nM) but losing ALDH activity. This highlights the purine core’s critical role in enzyme inhibition .

生物活性

The compound 8-(4-benzylpiperazin-1-yl)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS No. 378216-27-4) belongs to a class of purine derivatives that have garnered attention for their potential biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 8-(4-benzylpiperazin-1-yl)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is C23H32N6O2 , with a molecular weight of 420.55 g/mol . The structure features a purine core substituted with a benzylpiperazine moiety and an isopentyl group, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H32N6O2 |

| Molecular Weight | 420.55 g/mol |

| CAS Number | 378216-27-4 |

| Physical State | Solid |

| Solubility | Soluble in DMSO |

Pharmacological Effects

Research indicates that compounds similar to 8-(4-benzylpiperazin-1-yl)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit various pharmacological effects:

- Antidepressant Activity : Studies suggest that benzylpiperazine derivatives can modulate serotonin receptors (5HT1A and 5HT7), potentially offering antidepressant effects through enhanced serotonergic transmission .

- CNS Stimulant Effects : The structure of this compound may confer stimulant properties similar to caffeine and other xanthines. It has been hypothesized to affect adenosine receptors, which play crucial roles in the central nervous system (CNS) .

- Antitumor Activity : Some purine derivatives have shown promise in inhibiting tumor growth by interfering with nucleic acid metabolism in cancer cells. Further studies are required to evaluate the specific antitumor efficacy of this compound .

The biological activity of 8-(4-benzylpiperazin-1-yl)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is likely mediated through multiple pathways:

- Receptor Interaction : The compound may act as a ligand for various receptors including serotonin and adenosine receptors.

- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in purine metabolism, which can lead to altered cellular proliferation and apoptosis in cancer cells .

Study on Antidepressant Effects

A recent study investigated the effects of benzylpiperazine derivatives on depression models in rodents. The results indicated that administration of these compounds led to significant reductions in depressive-like behaviors compared to control groups. The study concluded that the mechanism might involve modulation of serotonergic pathways .

Antitumor Activity Research

In vitro studies on related purine derivatives demonstrated cytotoxic effects on various cancer cell lines. The compounds were shown to induce apoptosis and inhibit cell proliferation through mechanisms involving DNA damage and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。